2-Oxocyclopentanecarboxamide

Descripción general

Descripción

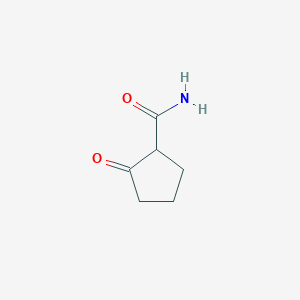

2-Oxocyclopentanecarboxamide is a chemical compound with the molecular formula C6H9NO2 . It has a molecular weight of 127.14 .

Molecular Structure Analysis

The InChI code for this compound is1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) . This indicates the presence of 6 carbon atoms, 9 hydrogen atoms, 1 nitrogen atom, and 2 oxygen atoms in the molecule.

Aplicaciones Científicas De Investigación

Enantioselective Bioreduction

Quirós, Rebolledo, and Gotor (1999) explored the enantioselective bioreduction of 2-oxocyclopentanecarboxamides using the fungus Mortierella isabellina. This process produced enantiopure 2-hydroxycyclopentanecarboxamides and is significant for synthesizing optically active hydroxyamides, which are essential for preparing 2-aminomethyl- and 2-aminocyclopentanols (Quirós, Rebolledo, & Gotor, 1999).

Combustion Characteristics in Rocket Propellants

Trache et al. (2015) investigated the role of amide-based compounds, including 2-oxocyclopentanecarboxamides, in affecting the combustion characteristics of composite solid rocket propellants. This research provided insights into the action of these compounds on various combustion processes and thermal behaviors, contributing to the development of more efficient propellants (Trache et al., 2015).

Drug Delivery Systems

Sedláček and Hoogenboom (2020) discussed the use of polymers derived from 2-oxocyclopentanecarboxamides in drug delivery systems. They compared these polymers with other carriers like poly(ethylene glycol) and poly(N-hydroxypropylmethacrylamide), highlighting the emerging potential of these compounds in the context of polymer therapeutics research (Sedláček & Hoogenboom, 2020).

Synthesis of Functionalized Cyclohexenones

Mousavi, Maghsoodlou, and Habibi‐Khorassani (2014) described the synthesis of 2-oxo-N,4,6-triarylcyclohex-3-enecarboxamides. They employed a one-pot diastereoselective method using 2-hydroxyethylammonium acetate, demonstrating an efficient and environmentally friendly approach. This synthesis is significant for creating highly functionalized cyclohexenones, useful in various chemical applications (Mousavi, Maghsoodlou, & Habibi‐Khorassani, 2014).

Neurological and Pharmacological Studies

The compound has been studied in various neurological and pharmacological contexts, such as its effects on neuronal voltage-gated sodium channels, as in the case of the anticancer agent oxaliplatin, which includes a derivative of 2-oxocyclopentanecarboxamide (Grolleau et al., 2001).

Mecanismo De Acción

Mode of Action

It has been suggested that cyclopentane derivatives may have antioxidant properties . This suggests that 2-Oxocyclopentanecarboxamide might interact with its targets to neutralize free radicals, thereby preventing oxidative damage.

Biochemical Pathways

Given its potential antioxidant properties, it may be involved in pathways related to oxidative stress and free radical scavenging .

Result of Action

Given its potential antioxidant properties, it may help to protect cells from oxidative damage .

Propiedades

IUPAC Name |

2-oxocyclopentane-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO2/c7-6(9)4-2-1-3-5(4)8/h4H,1-3H2,(H2,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEPCFCWEIKTKOZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(=O)C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30515955 | |

| Record name | 2-Oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

62221-86-7 | |

| Record name | 2-Oxocyclopentane-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30515955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-oxocyclopentane-1-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential applications of 2-oxocyclopentanecarboxamide derivatives in organic synthesis?

A: this compound derivatives serve as versatile building blocks in organic synthesis. For instance, they can be utilized as precursors for synthesizing complex molecules like (±)-actinidine and (±)-isooxyskytanthine. These compounds are created through the photoreductive cyclization of N,N-unsaturated dialkyl-2-oxocyclopentanecarboxamides. []

Q2: Can you provide an example of how this compound derivatives are used to synthesize biologically relevant compounds?

A: Research demonstrates the synthesis of new annelated analogues of 6-benzyl-1-(ethoxymethyl)-5-isopropyluracil (emivirine), a potent anti-HIV drug, using this compound derivatives. This involved a series of reactions, including condensation and ring-closure steps, utilizing compounds like 3-(3,5-dimethylphenyl)-2-oxocyclopentanecarboxamide and ethyl 2-benzylamino-5-methyl-3-phenylcyclopent-1-enecarboxylate. [] While the synthesized analogues showed some activity against HIV-1, they were less potent than emivirine, highlighting the importance of conformational considerations for optimal activity.

Q3: Are there alternative synthetic approaches to access optically active compounds related to this compound?

A: While specific research on this compound itself is limited, studies explore the bioreduction of related 2-oxocyclopentanecarboxamides to produce optically active 2-aminomethyl- and 2-aminocyclopentanols. [] This suggests the possibility of employing biocatalytic approaches as potential alternative synthetic routes for generating chiral building blocks related to this compound, expanding its applications in asymmetric synthesis.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

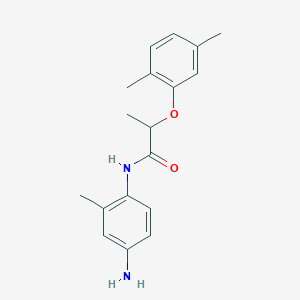

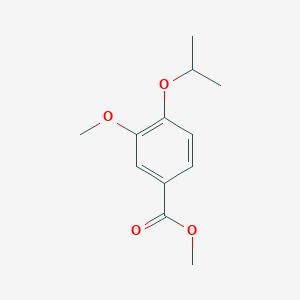

![[2-(2-Methyl-1-piperidinyl)-3-pyridinyl]-methanamine](/img/structure/B1318020.png)